Cytotoxic Activity of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione Analogues Relative to 2-Methylated and Lepidine Derivatives in Cancer Cell Lines
In a direct head-to-head comparison against HL-60 (leukemia) and MCF-7 (breast cancer) cell lines, the 4,5-diphenyl imidazole-2-thione analogues demonstrated cytotoxic activity that was slightly less potent than the corresponding 2-methylated series, irrespective of the counterion present in the imidazolium salt [1]. This positions 4,5-diphenyl-1,5-dihydroimidazole-2-thione as a distinct chemical tool with a defined activity window, contrasting with the more potent but synthetically distinct 2-methylated imidazolium salts and the significantly more cytotoxic 1,3-diadamantylimidazolium bromide (Arduengo salt), which represents the upper limit of activity in this structural class [1]. The study provides a quantitative framework for selecting the appropriate imidazole-2-thione scaffold based on the desired cytotoxic potency range.
| Evidence Dimension | Cytotoxic potency |
|---|---|
| Target Compound Data | 4,5-Diphenyl imidazole-2-thione analogues (activity not explicitly quantified in abstract but described as 'slightly less potent' than 2-methylated series) |
| Comparator Or Baseline | 2-Methylated imidazole-2-thione series; 1,3-Diadamantylimidazolium bromide (Arduengo salt) |
| Quantified Difference | The 2-methylated series exhibited 'slightly more potent activity' than the 4,5-diphenyl analogues. The Arduengo salt displayed the 'most significant cytotoxic activity' in the studied series. |
| Conditions | HL-60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. |
Why This Matters
This comparative data allows researchers to select the 4,5-diphenyl analogue when a moderate cytotoxic profile is desired, avoiding the higher potency of the 2-methylated or adamantyl-substituted compounds which may have different therapeutic windows or off-target effects.
- [1] Mlostoń G, et al. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. J Nat Prod. 2021;84(12):3071-3079. DOI: 10.1021/acs.jnatprod.1c00791. View Source
